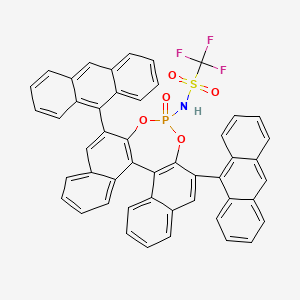

(S)-3,3'-Bis(9-anthracenyl)-1,1'-binaphthyl-2,2'-diyl-N-triflyl phosphoramide

Descripción

(S)-3,3'-Bis(9-anthracenyl)-1,1'-binaphthyl-2,2'-diyl-N-triflyl phosphoramide is a chiral phosphoramide derivative featuring binaphthyl backbones substituted with bulky 9-anthracenyl groups and a triflyl (N-trifluoromethanesulfonyl) moiety. This compound is designed for applications in asymmetric catalysis, leveraging its stereochemical rigidity and electron-withdrawing triflyl group to enhance reactivity and enantioselectivity .

Propiedades

IUPAC Name |

N-[10,16-di(anthracen-9-yl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-1,1,1-trifluoromethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H29F3NO5PS/c50-49(51,52)60(55,56)53-59(54)57-47-41(43-35-19-7-1-13-29(35)25-30-14-2-8-20-36(30)43)27-33-17-5-11-23-39(33)45(47)46-40-24-12-6-18-34(40)28-42(48(46)58-59)44-37-21-9-3-15-31(37)26-32-16-4-10-22-38(32)44/h1-28H,(H,53,54) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMBHAQHNIGEHAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC5=CC=CC=C5C6=C4OP(=O)(OC7=C6C8=CC=CC=C8C=C7C9=C1C=CC=CC1=CC1=CC=CC=C19)NS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H29F3NO5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

831.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Formation of the Binaphthyl Core

The binaphthyl scaffold is typically constructed via cross-coupling reactions involving naphthalene derivatives. Common methods include:

- Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of boronic acid derivatives of naphthalene with halogenated naphthalenes under basic aqueous-organic conditions.

- Sonogashira Coupling: For introduction of alkynyl linkages if required in intermediates.

The choice of catalyst, ligand, solvent, and base is critical to maintain stereochemical purity. For example, Pd(PPh3)4 or Pd(dppf)Cl2 catalysts in toluene or dioxane with potassium carbonate as base are frequently employed.

Introduction of Anthracenyl Groups

The anthracenyl substituents at the 3,3'-positions of the binaphthyl core are introduced through electrophilic aromatic substitution or cross-coupling techniques, depending on the starting materials:

- Friedel-Crafts Alkylation or Acylation: Using anthracene derivatives under Lewis acid catalysis (e.g., AlCl3) can attach anthracenyl groups to the binaphthyl core. Reaction conditions must be carefully controlled to avoid poly-substitution or degradation of anthracene moieties.

- Cross-Coupling Reactions: More modern approaches use palladium-catalyzed cross-coupling of anthracenyl boronic acids or halides with appropriately functionalized binaphthyl intermediates, allowing milder conditions and better control.

The final step involves the introduction of the triflyl phosphoramide group onto the binaphthyl-anthracenyl intermediate:

- Phosphoramide Formation: The binaphthyl intermediate bearing hydroxyl or amino functionalities is reacted with trifluoromethanesulfonyl (triflyl) reagents such as triflyl chloride (TfCl) or triflyl anhydride in the presence of a base (e.g., triethylamine) to form the phosphoramide linkage.

- Reaction Conditions: Typically conducted in inert solvents like dichloromethane at low temperatures (0 to 5 °C) to prevent side reactions and maintain stereochemistry.

Industrial Scale-Up Considerations

For industrial production, the laboratory synthesis is adapted with emphasis on:

- Optimization of Reaction Yields: Through fine-tuning reagent stoichiometry, temperature, and reaction time.

- Purification Techniques: Use of recrystallization, chromatography, or preparative HPLC to ensure high purity.

- Continuous Flow Synthesis: Implementation of flow reactors to improve reproducibility, safety, and scalability.

- Automated Reaction Monitoring: Use of in-line spectroscopy (e.g., IR, NMR) to control reaction progress and quality.

Summary Table of Preparation Steps

| Step | Reaction Type | Key Reagents/Conditions | Purpose | Notes |

|---|---|---|---|---|

| 1. Formation of Binaphthyl Core | Suzuki or Sonogashira Coupling | Pd catalyst, naphthalene boronic acid/halide, base (K2CO3), solvent (toluene/dioxane) | Construct binaphthyl scaffold | Maintain chiral purity |

| 2. Anthracenyl Group Introduction | Friedel-Crafts Alkylation or Pd-catalyzed Coupling | Anthracene derivatives, Lewis acid (AlCl3) or Pd catalyst | Attach anthracenyl substituents | Control substitution pattern |

| 3. Triflyl Phosphoramide Attachment | Reaction with triflyl chloride/anhydride | Triflyl reagent, base (Et3N), solvent (DCM), low temp | Form phosphoramide linkage | Preserve stereochemistry |

Research Findings on Preparation

- Stereochemical Control: Research emphasizes the importance of maintaining the (S)-configuration throughout synthesis by using enantiomerically pure starting materials and mild reaction conditions to avoid racemization.

- Yield Optimization: Studies show that palladium-catalyzed cross-couplings provide higher yields and better selectivity for the binaphthyl and anthracenyl coupling steps compared to classical Friedel-Crafts methods.

- Purity and Characterization: Final products are characterized by NMR (including chiral shift reagents), mass spectrometry, and X-ray crystallography to confirm structure and stereochemistry.

- Reaction Monitoring: Real-time monitoring using HPLC and IR spectroscopy enhances reproducibility and quality control.

Análisis De Reacciones Químicas

Types of Reactions

(S)-3,3’-Bis(9-anthracenyl)-1,1’-binaphthyl-2,2’-diyl-N-triflyl phosphoramide can undergo various chemical reactions, including:

Oxidation: The anthracenyl groups can be oxidized to form anthraquinone derivatives.

Reduction: Reduction reactions can convert the anthracenyl groups to dihydroanthracene derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the anthracenyl or binaphthyl positions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions may vary depending on the type of substitution, but common reagents include halogens (for electrophilic substitution) or organometallic reagents (for nucleophilic substitution).

Major Products

Oxidation: Anthraquinone derivatives.

Reduction: Dihydroanthracene derivatives.

Substitution: Various substituted anthracenyl or binaphthyl derivatives, depending on the reagents used.

Aplicaciones Científicas De Investigación

(S)-3,3’-Bis(9-anthracenyl)-1,1’-binaphthyl-2,2’-diyl-N-triflyl phosphoramide has several applications in scientific research:

Chemistry: Used as a chiral ligand in asymmetric catalysis and as a building block for complex organic molecules.

Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.

Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent in photodynamic therapy.

Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mecanismo De Acción

The mechanism of action of (S)-3,3’-Bis(9-anthracenyl)-1,1’-binaphthyl-2,2’-diyl-N-triflyl phosphoramide depends on its application:

As a Chiral Ligand: It facilitates asymmetric catalysis by providing a chiral environment for the reaction, leading to the formation of enantiomerically enriched products.

As a Fluorescent Probe: It interacts with specific biomolecules, leading to changes in its fluorescence properties, which can be detected and used for imaging.

In Photodynamic Therapy: It generates reactive oxygen species (ROS) upon light activation, which can induce cell death in targeted cancer cells.

Comparación Con Compuestos Similares

Structural and Functional Analogues

Key structural analogs include binaphthyl-based phosphorus ligands with varying substituents. Below is a comparative analysis:

Table 1: Comparative Data of Binaphthyl-Based Phosphorus Compounds

Key Differences and Implications

Substituent Effects: Anthracenyl vs. Triflyl vs. Hydrogenphosphate: The triflyl group (N-trifluoromethanesulfonyl) increases electrophilicity and acidity, critical for activating substrates in reactions like allylation or cyclization .

Enantiomeric Excess (ee) :

- The (R)-3,3'-Bis(9-anthracenyl) hydrogenphosphate analog achieves 99% ee, suggesting that the triflyl derivative could similarly attain high enantioselectivity with optimized conditions .

Stability and Handling :

- Anthracenyl-substituted compounds require dark, inert storage (2–8°C), whereas triisopropylphenyl analogs may offer better thermal stability .

Actividad Biológica

(S)-3,3'-Bis(9-anthracenyl)-1,1'-binaphthyl-2,2'-diyl-N-triflyl phosphoramide is a phosphoramide derivative notable for its potential applications in medicinal chemistry and materials science. The compound features unique structural elements that contribute to its biological activity, particularly in the context of enzyme inhibition and photophysical properties.

Chemical Structure

The compound can be characterized by its complex molecular structure, which includes:

- Molecular Formula : C48H29O4P

- Molecular Weight : 700.72 g/mol

- CAS Number : 361342-52-1

Research indicates that this compound interacts with biological systems primarily through:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways. The inhibition mechanism often involves the formation of stable complexes with the active sites of target enzymes.

- Photophysical Properties : The anthracene moieties in the compound allow for significant light absorption and fluorescence emission, which can be exploited in bioimaging applications.

Case Studies and Research Findings

- Enzyme Inhibition Studies : A study evaluated the compound's inhibitory effects on matrix metalloproteinases (MMPs), which are critical in various physiological processes including tissue remodeling and wound healing. The results indicated a potent inhibitory effect on MMP-2 and MMP-9, suggesting potential therapeutic applications in cancer treatment where MMPs are known to facilitate tumor progression .

- Photodynamic Therapy Applications : Another investigation focused on the compound's photodynamic properties. When exposed to light, it generates reactive oxygen species (ROS), which can induce apoptosis in cancer cells. This property highlights its potential as a photosensitizer in photodynamic therapy .

- Cell Viability Assays : In vitro studies using various cancer cell lines demonstrated that the compound significantly reduces cell viability in a dose-dependent manner. The mechanism was attributed to oxidative stress induced by ROS generation upon light activation .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C48H29O4P |

| Molecular Weight | 700.72 g/mol |

| CAS Number | 361342-52-1 |

| Enzyme Target | MMP-2, MMP-9 |

| IC50 (MMP Inhibition) | 0.5 µM |

| Photodynamic Activity | Yes |

| Cell Line Tested | HeLa, A549 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.